4-Hydrazinyl-5-methylpyrimidin-2-amine
Description
4-Hydrazinyl-5-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 4-position and a methyl group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1 and 3 positions of the six-membered ring, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The hydrazinyl group confers unique reactivity, such as nucleophilicity and hydrogen-bonding capabilities, which distinguishes this compound from other pyrimidine derivatives.
Properties
CAS No. |
16931-08-1 |
|---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-hydrazinyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H9N5/c1-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |
InChI Key |
MIFPTVKUAXGXSB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1NN)N |
Canonical SMILES |
CC1=CN=C(N=C1NN)N |
Synonyms |
4(1H)-Pyrimidinone, 2-amino-5-methyl-, hydrazone (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes : Pyrimidines with hydrazinyl groups are often synthesized via nucleophilic substitution of chloro-pyrimidines with hydrazine, a method scalable for industrial use .
- Biological Relevance : Hydrazinyl-substituted pyrimidines show promise in targeting folate-dependent enzymes, leveraging hydrogen-bonding interactions .
- Crystallography : Hydrogen-bonding patterns in hydrazinyl derivatives (e.g., N–H···N interactions) differ from chloro/methoxy analogs, as demonstrated in graph-set analyses .
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